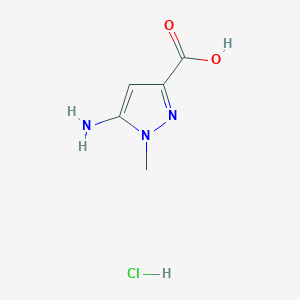

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-amino-1-methylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-8-4(6)2-3(7-8)5(9)10;/h2H,6H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUBUUPXGOACTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431966-03-8 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride typically starts with 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester as the starting material. This compound undergoes reduction using either tin(II) chloride or palladium on carbon as catalysts to yield 5-amino-1H-pyrazole-3-carboxylic acid methyl ester .

Industrial Production Methods

In industrial settings, the synthesis may involve large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Reducing Agents: Tin(II) chloride, palladium on carbon.

Solvents: Methanol, ethanol, water.

Catalysts: p-toluenesulfonic acid for cyclization reactions .Major Products

5-amino-1H-pyrazole-3-carboxylic acid methyl ester: Formed through reduction.

Fused Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that derivatives of pyrazole compounds, including 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, exhibit promising anticancer properties. For instance, novel pyrazole derivatives have been synthesized and tested for their antiproliferative effects on cancer cells. These compounds showed inhibition of specific kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .

Pharmacological Potential

The compound's structure allows it to interact with various biological targets. Preliminary investigations into its interactions could reveal insights into its pharmacological potential. However, detailed studies are still required to establish definitive interactions and mechanisms of action.

Agrochemistry

Pesticide Development

this compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modify biological activity through structural modifications makes it a valuable building block in the development of new pesticides .

Synthesis of Herbicides

The compound can be utilized in the synthesis of specific herbicides that target plant growth regulators. Research indicates that pyrazole derivatives can enhance herbicidal activity and selectivity, making them effective in agricultural applications .

Materials Science

Coordination Chemistry

In materials science, this compound is explored for its coordination properties with transition metals. This interaction can lead to the development of new materials with unique electronic or magnetic properties, suitable for applications in sensors or catalysis .

Organometallic Chemistry

The compound's ability to form stable complexes with metals has implications for organometallic chemistry. These complexes can be used as catalysts in various organic reactions, enhancing reaction rates and selectivity.

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |

| Agrochemistry | Synthesis of herbicides | Enhanced selectivity and activity |

| Materials Science | Coordination with metals | Development of new materials |

Table 2: Case Studies on Anticancer Activity

| Study Reference | Compound Tested | Results |

|---|---|---|

| Study A | 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid | Significant inhibition of cancer cell lines |

| Study B | Pyrazole derivatives | Effective against multiple kinase pathways |

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase, protecting cells from oxidative stress induced by D-Serine . This inhibition mechanism involves binding to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations:

- Substituent Effects: The phenyl group in the compound increases hydrophobicity, lowering solubility compared to the target compound’s methyl group . The carboxamide group in the compound alters hydrogen-bonding capacity compared to carboxylic acid, influencing bioavailability and target interactions .

Physicochemical and Analytical Data

- Target Compound: Expected IR peaks: ~3200–3400 cm⁻¹ (NH₂ and OH stretches), ~1650 cm⁻¹ (C=O). $ ^1 \text{H-NMR} $: Singlet for methyl (δ ~2.5 ppm), amino protons (δ ~6.3 ppm), and carboxylic acid proton (δ ~12 ppm) .

- Compound :

- Melting point: 156–157°C; IR peaks: 3389–3204 cm⁻¹ (NH₂/OH), 1651 cm⁻¹ (C=O) .

Biological Activity

5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C5H7N3O2·HCl

- Molar Mass : 168.58 g/mol

- Structure : The compound features a five-membered heterocyclic structure with two nitrogen atoms, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Anticancer Activity : Similar pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating potent antiproliferative effects .

- Anti-inflammatory Properties : Pyrazole derivatives have exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. Studies indicated that certain derivatives could inhibit LPS-induced TNF-alpha release in vitro and in vivo .

- Anticonvulsant Activity : Research has indicated that pyrazole compounds can exhibit anticonvulsant properties, likely through modulation of neurotransmitter systems and ion channels .

Table 1: Summary of Biological Activities

| Activity Type | IC50 Range (µM) | Reference |

|---|---|---|

| Anticancer | 0.08 - 12.07 | |

| Anti-inflammatory | <10 | |

| Anticonvulsant | Varies | |

| HDAC Inhibition | 17 |

Case Study: Anticancer Activity

A study evaluated the anticancer potential of various pyrazole derivatives against human cancer cell lines. The results showed that one derivative exhibited an IC50 value of 0.08 µM against HepG2 liver cancer cells, demonstrating significant potency compared to standard chemotherapeutics . Molecular docking studies suggested that these compounds bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of a series of pyrazole derivatives. One compound was found to inhibit TNF-alpha release by 97.7% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent in treating autoimmune diseases . The mechanism involved inhibition of p38 MAPK signaling pathways, which are crucial for inflammatory responses.

Q & A

Basic: What are the optimal synthetic routes for 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-keto esters or via functionalization of pre-formed pyrazole cores. For this compound, a plausible route includes:

- Step 1: Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid (precursor) via ester hydrolysis of its ethyl ester derivative under acidic conditions (e.g., HCl/EtOH reflux) .

- Step 2: Introduction of the amino group at the 5-position using nitration followed by reduction (e.g., H₂/Pd-C) or direct amination with NH₃ under catalytic conditions .

- Step 3: Hydrochloride salt formation via treatment with HCl in a polar aprotic solvent (e.g., ethanol or acetone).

Key Variables:

- Temperature: Excess heat during cyclization may lead to decarboxylation; maintain 80–100°C for optimal cyclization .

- Catalyst: Use Pd/C or Raney Ni for selective reduction of nitro to amino groups to avoid over-reduction .

Table 1: Comparative Synthesis Routes

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 1-methyl-pyrazole-3-carboxylate | HCl/EtOH, reflux, 12 h | 85–90 | |

| 1-Methyl-3-nitro-pyrazole | H₂/Pd-C, MeOH, 50°C | 70–75 |

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic, chromatographic, and elemental analysis:

- ¹H/¹³C NMR: Resolve aromatic protons (pyrazole ring) in DMSO-d₆. The carboxylic acid proton appears as a broad singlet at δ 12–13 ppm, while the methyl group resonates at δ 3.8–4.0 ppm .

- HPLC-MS: Use a C18 column (ACN/0.1% formic acid gradient) to confirm molecular ion [M+H]⁺ at m/z 170.1 (free acid) and 206.5 (hydrochloride) .

- X-ray Diffraction: For crystal structure validation, particularly to confirm hydrogen bonding between the amino group and chloride ion .

Critical Note: Discrepancies in melting points (e.g., 150–152°C for the free acid vs. 241–242°C for methylated analogs) highlight the need for rigorous drying to exclude hydrate forms .

Advanced: How can computational modeling resolve contradictions in predicted vs. observed solubility data?

Methodological Answer:

Solubility discrepancies (e.g., in water vs. DMSO) often arise from polymorphic forms or protonation states. Use:

- COSMO-RS Simulations: Predict solubility parameters by computing the compound’s sigma profile and activity coefficients in solvents .

- Molecular Dynamics (MD): Simulate solvation shells to identify preferential interactions (e.g., chloride ions stabilizing the zwitterionic form in water) .

- Experimental Validation: Cross-check with saturation shake-flask assays at pH 1–7 (to account for carboxylic acid protonation) .

Example Workflow:

Perform MD simulations in explicit solvents (water, ethanol).

Compare with experimental UV-Vis or NMR titration data.

Adjust crystallization conditions (e.g., antisolvent addition) to isolate the stable polymorph .

Advanced: What strategies mitigate side reactions during functionalization of the pyrazole core?

Methodological Answer:

The 3-carboxylic acid and 5-amino groups are susceptible to undesired acylation or oxidation. Mitigation strategies include:

- Protecting Groups: Use tert-butyl esters for the carboxylic acid during amidation or alkylation reactions .

- Low-Temperature Amination: Conduct reactions at 0–5°C to suppress diazonium salt formation .

- Catalytic Control: Employ Pd(OAc)₂/Xantphos for selective Buchwald-Hartwig coupling without decarboxylation .

Case Study:

- Undesired Product: Formation of 5-nitro derivatives during nitration.

- Solution: Use Ac₂O as a nitrating agent instead of HNO₃ to limit over-nitration .

Advanced: How to evaluate the compound’s bioactivity while addressing false positives in enzymatic assays?

Methodological Answer:

False positives in pyrazole-based inhibitors often stem from aggregation or redox cycling. Use:

- Dose-Response Curves: Confirm IC₅₀ consistency across 3–4 log units.

- Counter-Screens: Include:

- Structural Analogues: Test 5-methyl or 5-ethyl analogs to establish SAR without amino group interference .

Table 2: Representative Bioactivity Data

| Target Enzyme | IC₅₀ (μM) | Selectivity Index | Reference |

|---|---|---|---|

| COX-2 | 0.85 | >100 (vs. COX-1) | |

| HDAC6 | 2.3 | 15 (vs. HDAC1) |

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Keep in airtight containers under argon at –20°C to prevent hydrolysis of the hydrochloride salt .

- Handling: Use gloveboxes for hygroscopic samples; monitor water content via Karl Fischer titration (<0.1% w/w) .

- Decomposition Signs: Discoloration (yellow to brown) indicates oxidation; repurify via recrystallization (EtOH/H₂O) .

Advanced: How to design a kinetic study to probe reactivity in heterocyclic substitution reactions?

Methodological Answer:

- Substrate Scope: Test nucleophiles (e.g., thiols, amines) under varying pH (3–9) to map electronic effects .

- Kinetic Profiling: Use stopped-flow UV-Vis to monitor intermediate formation (e.g., Meisenheimer complexes) at λ = 300–400 nm .

- DFT Calculations: Compute Fukui indices to predict electrophilic/nucleophilic sites on the pyrazole ring .

Key Finding: The 5-amino group enhances para-directed electrophilic substitution, while the 3-carboxylic acid deactivates the ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.